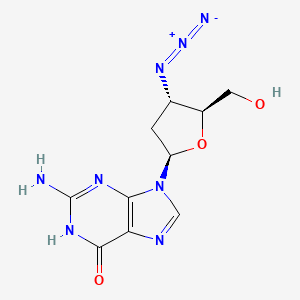

3'-Azido-2',3'-dideoxyguanosine

Übersicht

Beschreibung

3’-Azido-2’,3’-dideoxyguanosine: is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is characterized by the presence of an azido group at the 3’ position and the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. These structural modifications confer unique properties to the molecule, making it a valuable tool in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxyguanosine typically involves multiple steps, starting from commercially available nucleosides. The key steps include the selective protection of functional groups, introduction of the azido group, and subsequent deprotection. One common method involves the use of 2’,3’-dideoxyguanosine as the starting material, which undergoes azidation at the 3’ position using reagents such as sodium azide in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of 3’-Azido-2’,3’-dideoxyguanosine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3’-Azido-2’,3’-dideoxyguanosine undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide, catalysts like copper(I) iodide.

Reduction Reactions: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

Oxidation Reactions: Oxidizing agents such as potassium permanganate.

Major Products Formed:

Substitution Reactions: Various azido derivatives.

Reduction Reactions: Amino derivatives.

Oxidation Reactions: Oxidized nucleoside analogs.

Wissenschaftliche Forschungsanwendungen

3’-Azido-2’,3’-dideoxyguanosine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.

Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Wirkmechanismus

The primary mechanism of action of 3’-Azido-2’,3’-dideoxyguanosine involves its incorporation into DNA or RNA by polymerases. Once incorporated, the azido group at the 3’ position prevents further elongation of the nucleic acid chain, effectively terminating replication. This property is particularly useful in inhibiting viral replication, as seen in its activity against HIV reverse transcriptase . The compound selectively targets viral polymerases while exhibiting minimal effects on host cell polymerases .

Vergleich Mit ähnlichen Verbindungen

- 3’-Azido-2’,3’-dideoxyadenosine

- 3’-Azido-2’,3’-dideoxycytidine

- 3’-Azido-2’,3’-dideoxyuridine

Comparison: 3’-Azido-2’,3’-dideoxyguanosine is unique among its analogs due to its specific interactions with guanine-rich sequences in nucleic acids. This specificity enhances its selectivity and potency as an inhibitor of viral polymerases. Compared to its analogs, 3’-Azido-2’,3’-dideoxyguanosine exhibits higher efficacy in certain applications, such as telomerase inhibition and antiviral activity .

Biologische Aktivität

3'-Azido-2',3'-dideoxyguanosine (AZG) is a nucleoside analog with significant biological activity, particularly as an antiviral agent against HIV and a telomerase inhibitor. This article explores its synthesis, mechanisms of action, and various research findings, including case studies and data tables summarizing its efficacy.

AZG is synthesized through a transglycosylation reaction, which allows for the efficient preparation of various purine nucleoside analogs. The compound features a 3'-azido group that plays a crucial role in its biological activity. Research has shown that AZG acts primarily as a nucleoside reverse transcriptase inhibitor (NRTI) , which is essential in the treatment of HIV-1 infections. It exhibits a superior resistance profile compared to other NRTIs like zidovudine (AZT) .

Antiviral Activity Against HIV

AZG has demonstrated potent anti-HIV activity in various studies. In one significant study, AZG was evaluated alongside other purine nucleosides in human peripheral blood mononuclear cells (PBMCs). The results indicated that AZG exhibited an effective concentration (EC50) significantly lower than that of AZT, suggesting greater potency and reduced toxicity. Table 1 summarizes the antiviral activity of AZG compared to other nucleosides:

| Compound | EC50 (μM) | Cytotoxicity (CC50 μM) | Selectivity Index |

|---|---|---|---|

| This compound (AZG) | 0.05 | >100 | >2000 |

| Zidovudine (AZT) | 0.2 | 50 | 250 |

| 3'-Azido-2',3'-dideoxyadenosine (AZA) | 0.1 | >100 | >1000 |

Table 1: Comparison of antiviral activity and cytotoxicity of 3'-azido nucleosides .

Telomerase Inhibition

In addition to its antiviral properties, AZG has been studied for its effects on telomerase activity. Telomerase is an enzyme that adds telomeric repeats to the ends of chromosomes, playing a critical role in cellular aging and cancer proliferation. AZG's triphosphate form (AZGTP) has been shown to inhibit telomerase in vitro effectively. In experiments with HeLa cells, AZGTP was incorporated into DNA by telomerase but did not significantly affect DNA polymerases alpha and delta, indicating selective inhibition .

Case Study: Telomere Shortening

A study investigated the long-term effects of AZG treatment on telomere length in human fibroblast cells. Results showed that prolonged exposure to AZG resulted in significant telomere shortening from approximately 10-20 kbp to about 5-6 kbp, highlighting its potential as a therapeutic agent in cancer treatment .

Pharmacological Profile

The pharmacological profile of AZG reveals its potential as both an antiviral and anticancer agent. Its ability to act as a prodrug for more active forms enhances its therapeutic utility. The compound's low cytotoxicity across various cell lines makes it a promising candidate for further clinical development.

Eigenschaften

IUPAC Name |

2-amino-9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O3/c11-10-14-8-7(9(20)15-10)13-3-18(8)6-1-4(16-17-12)5(2-19)21-6/h3-6,19H,1-2H2,(H3,11,14,15,20)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETOJIJPBJGZFJ-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66323-46-4 | |

| Record name | 3'-Azido-2',3'-dideoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066323464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3'-Azido-2',3'-dideoxyguanosine (3’-azido-ddG) is a nucleoside analog that exerts its primary effect by inhibiting the enzyme reverse transcriptase (RT) [, ]. This enzyme is crucial for the replication of retroviruses, such as HIV-1, and for the activity of telomerase, an enzyme involved in maintaining the length of telomeres (protective caps at the ends of chromosomes) [, , , ].

ANone: Unfortunately, the provided research excerpts do not contain specific details regarding the molecular formula, weight, or spectroscopic data for this compound. For this information, it is recommended to refer to chemical databases like PubChem or ChemSpider.

ANone: The provided research excerpts mainly focus on the biological activity and mechanisms of this compound. Information about its material compatibility and stability under various conditions is not presented in these excerpts.

A: this compound itself does not possess catalytic properties. It acts as an inhibitor of enzymes, primarily reverse transcriptase, and does not catalyze any chemical reactions [, ].

A: Yes, computational modeling has been used to study the interaction of 3’-azido-ddG analogs with HIV-1 reverse transcriptase. These studies revealed unique hydrogen-bonding interactions between the nucleotide analogs and the template thymine base in the active site of RT, providing insights into their structure-activity relationships [].

A: Research suggests that modifications to the base of 3’-azido-ddG can significantly influence its activity, potency, and selectivity against HIV-1 RT [, ]. For example, 6-modified-3’-azido-ddG analogs, while still acting as adenosine mimetics, show varying potencies against wild-type RT depending on the specific modification []. Furthermore, the structure-activity relationships for incorporation and ATP-mediated excision by RT have been found to be different, suggesting that modifications can be designed to favor incorporation over excision []. The base component of 3’-azido-2′,3′-dideoxynucleosides also appears to influence the resistance mutations selected in HIV-1 RT, further highlighting the importance of SAR in this class of compounds [].

A: While the provided research excerpts do not delve into the specifics of 3’-azido-ddG formulation strategies, it is mentioned that its 5’-monophosphate prodrug, RS-788, displays potent activity against multi-NRTI-resistant HIV-1 and exhibits a unique cellular metabolism, suggesting that prodrug strategies can be used to potentially enhance its properties [].

ANone: The provided research excerpts do not specifically address SHE regulations. As a research chemical, it is crucial to handle this compound following appropriate safety guidelines and regulations. Always consult the latest safety data sheets and relevant regulatory bodies for up-to-date information.

A: Research indicates that 3'-azido-ddG is efficiently phosphorylated to its active triphosphate form, 3'-azido-ddGTP, in human lymphocytes, achieving an intracellular half-life of 9 hours for the triphosphate [].

A: In vitro studies demonstrate potent antiviral activity for 3’-azido-ddG against HIV-1 in primary human lymphocytes and various cell lines, with IC50s ranging from 0.19 to 2.1 μM []. Furthermore, it maintains activity against HIV-1 strains containing common NRTI resistance mutations, such as K65R, L74V, or M184V, and against those with multiple thymidine analog mutations, highlighting its potential to overcome existing resistance challenges [].

A: While 3’-azido-ddG demonstrates activity against several NRTI-resistant HIV-1 strains, the emergence of resistance is still a concern. Studies have shown that HIV-1 can develop resistance to 3’-azido-ddG, with specific mutations in the RT enzyme, particularly L74V and L214F, being selected [, ]. The L74V mutation appears to enhance discrimination between the natural dGTP and 3’-azido-ddGTP by RT, while also hindering the excision of incorporated 3’-azido-ddG monophosphate []. Intriguingly, the development of resistance to 3’-azido-ddA, another 3’-azido-2′,3′-dideoxynucleoside, proved challenging in in vitro selection experiments, suggesting a potential advantage in terms of resistance development [].

A: While the provided research excerpts do not focus extensively on toxicity, one study indicates that 3'-azido-ddG lacks cytotoxic effects in primary lymphocytes, epithelial cells, and T-cell lines []. Additionally, it did not affect mitochondrial DNA content in HepG2 cells, suggesting a favorable safety profile in these contexts [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.